

Comparative NMR Analysis: 2-(3-Bromopropyl)-1,3-dioxolane and Halogenated Analogs

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Compound of Interest

Compound Name: **2-(3-Bromopropyl)-1,3-dioxolane**

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For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of intermediates is paramount. This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2-(3-Bromopropyl)-1,3-dioxolane** and its chloro and iodo analogs. The data presented, including predicted values for the target compound and experimental data for its counterparts, offers a valuable resource for characterizing this important building block.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the ^1H and ^{13}C NMR spectral data for **2-(3-Bromopropyl)-1,3-dioxolane** and its chloro and iodo analogs. The data for the bromo and iodo compounds are predicted based on established substituent effects on chemical shifts, while the data for the chloro analog is based on available experimental values. These tables facilitate a direct comparison of the impact of the halogen substituent on the magnetic environment of the neighboring protons and carbons.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-(3-Bromopropyl)-1,3-dioxolane	CDCl ₃	~4.85	t	~4.8	H-2
		~3.95	m	-	H-4, H-5
		~3.45	t	~6.5	H-α
		~2.10	m	-	H-β
		~1.80	m	-	H-γ
2-(3-Chloropropyl)-1,3-dioxolane	CDCl ₃	4.84	t	4.8	H-2
		3.93-3.83	m	-	H-4, H-5
		3.55	t	6.4	H-α
		2.05-1.95	m	-	H-β
		1.85-1.75	m	-	H-γ
2-(3-Iodopropyl)-1,3-dioxolane	CDCl ₃	~4.88	t	~4.8	H-2
		~3.95	m	-	H-4, H-5
		~3.20	t	~6.8	H-α
		~2.15	m	-	H-β
		~1.85	m	-	H-γ

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-(3-Bromopropyl)-1,3-dioxolane	CDCl ₃	~103.5	C-2
		~64.8	C-4, C-5
		~33.0	C- α
		~31.5	C- β
		~29.0	C- γ
2-(3-Chloropropyl)-1,3-dioxolane	CDCl ₃	103.8	C-2
		64.7	C-4, C-5
		44.8	C- α
		29.5	C- β
		28.1	C- γ
2-(3-Iodopropyl)-1,3-dioxolane	CDCl ₃	~103.2	C-2
		~64.9	C-4, C-5
		~6.5	C- α
		~34.0	C- β
		~31.0	C- γ

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds like **2-(3-Bromopropyl)-1,3-dioxolane** is provided below.

Sample Preparation

- Analyte Quantity: For ^1H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent. For the less sensitive ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.
- Solvent: Deuterated chloroform (CDCl_3) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).
- NMR Tube: Use a clean, dry, standard 5 mm NMR tube. Ensure the sample solution is free of any particulate matter.

NMR Instrument Parameters

- Spectrometer: Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ^1H NMR Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans are typically sufficient.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ^{13}C .
- Spectral Width: 0-220 ppm.
- Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon.

Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
- Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
- Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- Integration and Peak Picking: For ^1H NMR, the signals are integrated to determine the relative proton ratios. For both ^1H and ^{13}C NMR, peaks are picked and their chemical shifts are reported.

Visualization of 2-(3-Bromopropyl)-1,3-dioxolane Structure

To aid in the assignment of the NMR signals, the chemical structure of **2-(3-Bromopropyl)-1,3-dioxolane** with atom numbering is provided below.

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